molecular formula C23H20N2O4 B5005867 N-[2-(benzoylamino)benzoyl]phenylalanine

N-[2-(benzoylamino)benzoyl]phenylalanine

Cat. No.: B5005867
M. Wt: 388.4 g/mol
InChI Key: FIUJJLVCDCAELT-UHFFFAOYSA-N
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Description

Contextualization of N-[2-(benzoylamino)benzoyl]phenylalanine within Peptidomimetic and Benzamide (B126) Chemistry

This compound is best understood within the overlapping fields of peptidomimetic and benzamide chemistry. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. The inclusion of the amino acid phenylalanine in the structure of this compound firmly places it in this category.

Benzamides, on the other hand, are a class of compounds containing a benzene (B151609) ring attached to an amide group. ontosight.ai This chemical scaffold is a common feature in many pharmaceutical drugs due to its ability to interact with a wide range of biological targets. ontosight.ainih.gov Benzamide derivatives have been explored for various therapeutic applications, including their potential as anti-inflammatory, antibacterial, and anticancer agents. ontosight.ai The core structure of this compound incorporates this key benzamide moiety, suggesting that it may share some of the biological activities associated with this class of compounds.

The specific architecture of this compound, featuring a benzoyl group attached to an aminobenzoyl moiety which is then linked to phenylalanine, creates a complex and sterically defined molecule. This intricate arrangement allows for specific spatial orientations of its functional groups, which is a critical factor in its potential interactions with biological macromolecules.

Table 1: Key Chemical Moieties in this compound and Their Significance

Moiety Chemical Class Significance in Academic Research
Phenylalanine Amino Acid Provides a peptide-like character, crucial for recognition by biological targets that interact with peptides. nih.gov
Benzamide Aromatic Amide A well-established pharmacophore in medicinal chemistry with a broad spectrum of biological activities. ontosight.ainih.gov
Benzoyl Group Acyl Group Influences the electronic and steric properties of the molecule, potentially affecting binding affinity and selectivity.

Historical Perspective on the Discovery and Initial Academic Investigations of Related Architectures

The academic interest in compounds like this compound is built upon a long history of research into its constituent parts. Benzamide itself is a simple organic compound, being the amide derivative of benzoic acid. wikipedia.org However, the exploration of substituted benzamides as pharmacologically active agents has been a significant area of medicinal chemistry for decades. carewellpharma.in

Early investigations into related structures focused on the synthesis and evaluation of various N-acylphenylalanines and their derivatives. For instance, N-benzoyl-DL-phenylalanine was identified as having hypoglycemic activity, which spurred the synthesis and testing of a series of related analogues to understand their structure-activity relationships. nih.gov

Furthermore, research into N-(2-aminobenzoyl) derivatives has led to the development of synthetic methods for creating complex heterocyclic systems, such as quinolines and quinazolinones. nih.gov The synthesis of N-(2-aminoethyl)-N-phenyl benzamides has also been a fruitful area of research, leading to the identification of potent inhibitors of various biological targets. nih.gov

The incorporation of benzoyl-phenylalanine into peptides has also been a subject of study, particularly in the context of photo-affinity labeling. The photoreactive nature of p-benzoyl-L-phenylalanine has made it a valuable tool for investigating peptide-protein interactions. nih.govnih.gov These historical investigations into related but distinct chemical architectures have provided the foundational knowledge and synthetic methodologies that enable the study of more complex molecules like this compound.

Rationale for Comprehensive Academic Investigation of this compound

The benzamide core is known to be a versatile scaffold in drug discovery. For example, certain benzamide derivatives have been shown to act as histone deacetylase inhibitors, a class of enzymes involved in transcriptional regulation. acs.org The structure-activity relationship studies of these derivatives have highlighted the importance of specific substitution patterns on the benzamide ring for inhibitory activity. acs.org

The phenylalanine residue provides a handle for molecular recognition, potentially allowing the compound to interact with targets that bind to peptides. This peptidomimetic approach is a well-established strategy for developing drugs with improved pharmacokinetic profiles compared to their natural peptide counterparts. Research on N-acetyl-l-phenylalanine derivatives, for example, has led to the development of compounds with anti-inflammatory properties. mdpi.com

The comprehensive investigation of this compound is therefore driven by the hypothesis that its unique hybrid structure could lead to novel biological activities. The research aims to explore its potential as a therapeutic agent by leveraging the known properties of its constituent chemical motifs. The potential for this compound to interact with a variety of biological targets makes it a subject of significant academic interest.

Table 2: Examples of Investigated Biological Activities of Related Benzamide and Phenylalanine Derivatives

Compound Class Example of Biological Activity
Substituted Benzamides Histone Deacetylase Inhibition acs.org
N-acylphenylalanines Hypoglycemic Activity nih.gov
N-(2-aminoethyl)-N-phenyl benzamides Antiparasitic Activity nih.gov
N-acetyl-l-phenylalanine derivatives Anti-inflammatory Activity mdpi.com
Benzoyl-phenylalanine containing peptides Photolabeling of Proteins nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-benzamidobenzoyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-21(17-11-5-2-6-12-17)24-19-14-8-7-13-18(19)22(27)25-20(23(28)29)15-16-9-3-1-4-10-16/h1-14,20H,15H2,(H,24,26)(H,25,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUJJLVCDCAELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 2 Benzoylamino Benzoyl Phenylalanine

Established Synthetic Pathways for the Core N-[2-(benzoylamino)benzoyl]phenylalanine Structure

The creation of the fundamental this compound structure is typically achieved through a convergent synthesis that joins two key precursor molecules. This approach allows for modular construction and purification of intermediates before the final coupling step.

The assembly of the target compound is not a single-step process but rather a carefully planned multi-step sequence. A common strategy involves the preparation of the N-[2-(benzoylamino)benzoyl] fragment and a protected phenylalanine derivative, which are then coupled.

A logical synthetic pathway can be outlined as follows:

Synthesis of 2-(Benzoylamino)benzoic Acid: The process begins with the N-acylation of anthranilic acid (2-aminobenzoic acid). This is typically achieved by reacting anthranilic acid with benzoyl chloride in the presence of a base, such as sodium hydroxide (B78521) or pyridine (B92270), to yield 2-(benzoylamino)benzoic acid, also known as N-benzoylanthranilic acid. ontosight.ai This intermediate forms the core acylating agent for the subsequent step.

Protection of Phenylalanine: To prevent self-coupling or other side reactions, the carboxylic acid group of L-phenylalanine must be protected. A common method is esterification to form, for example, L-phenylalanine methyl ester. This can be accomplished by reacting L-phenylalanine with methanol (B129727) in the presence of an acid catalyst or a reagent like thionyl chloride or trimethylsilyl (B98337) chloride (TMSCl). scielo.org.mx

Amide Coupling: The protected L-phenylalanine methyl ester is then coupled with 2-(benzoylamino)benzoic acid using standard peptide coupling techniques to form this compound methyl ester.

Deprotection (Optional): If the final product with a free carboxylic acid is desired, the methyl ester is hydrolyzed, typically under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) followed by acidic workup.

This modular approach ensures that the two distinct amide bonds in the final molecule are formed in separate, controlled steps.

The formation of the amide bond between the 2-(benzoylamino)benzoic acid intermediate and the phenylalanine ester is the critical step in the synthesis. The choice of coupling reagent and reaction conditions is paramount to ensure high yield and minimize side reactions, particularly racemization. mdpi.com

A variety of modern coupling reagents can be employed for this transformation. These reagents work by activating the carboxylic acid group of N-benzoylanthranilic acid, making it susceptible to nucleophilic attack by the amino group of the phenylalanine ester. scielo.org.mxscielo.org.mx

Key categories of reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) are widely used. scielo.org.mx To improve efficiency and suppress racemization, they are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt).

Uronium/Onium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient and lead to rapid amide bond formation. mdpi.com

Phosphonium Salts: Reagents like PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective activators. researchgate.net

Anhydride (B1165640) Reagents: Propanephosphonic acid anhydride (T3P®) is a versatile reagent known for producing high yields with low levels of epimerization, especially when used in combination with a mild base like pyridine. mdpi.comresearchgate.net

Optimization of these reactions typically involves the addition of a non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction and to facilitate the coupling process. scielo.org.mxresearchgate.net Additives like 4-dimethylaminopyridine (B28879) (DMAP) can be used in catalytic amounts to accelerate the reaction. scielo.org.mx

Reagent ClassExample ReagentTypical Additives/BasesKey Characteristics
CarbodiimidesEDACHOBt, DMAP, TEACommonly used, cost-effective; additive suppresses side reactions. scielo.org.mx
Uronium SaltsTBTUDIPEA, PyridineHigh efficiency, fast reaction times; can promote racemization with strong bases. mdpi.com
Phosphonium SaltsPyBOP®DIPEAEffective for sterically hindered couplings. researchgate.net
AnhydridesT3P®Pyridine, DIPEALow epimerization, high yields, broad substrate scope. researchgate.net

Maintaining the stereochemical integrity of the chiral center in phenylalanine is a critical challenge during synthesis. The activation of N-acyl amino acids, including N-benzoyl derivatives, carries a significant risk of racemization. This occurs because the activated intermediate can cyclize to form an oxazolone (B7731731) (or azlactone), where the α-proton is acidic and can be easily removed by a base, leading to loss of stereochemistry. mdpi.com

To achieve a stereoselective synthesis of a specific enantiomer (e.g., the L-form), several strategies are employed:

Starting Material Control: The synthesis begins with an enantiomerically pure starting material, such as L-phenylalanine or D-phenylalanine, to produce the corresponding L- or D-product. mdpi.com

Racemization-Suppressing Reagents: The choice of coupling reagent is crucial. Reagents known to minimize racemization are preferred. For instance, ynamides have been reported as racemization-free coupling reagents that proceed through a different mechanism that avoids azlactone formation. organic-chemistry.org The combination of T3P® with pyridine is also noted for its ability to form amide bonds with low epimerization. researchgate.net

Optimized Reaction Conditions: Minimizing racemization often involves careful control of reaction parameters. This includes using milder bases (e.g., pyridine instead of DIPEA), shorter reaction times, and lower temperatures to reduce the lifetime and reactivity of the racemization-prone activated intermediate. mdpi.com

Asymmetric Synthesis: For related structures like N-methyl-p-benzoyl-phenylalanine, asymmetric synthesis using chiral auxiliaries, such as a sultam derived from camphor, has been successfully employed to induce stereoselectivity during the formation of the amino acid backbone itself. nih.gov

Design and Synthesis of this compound Analogs and Derivatives

The modular nature of the synthesis allows for the creation of a wide array of analogs and derivatives by modifying either the phenylalanine portion or the benzoylamino-benzoyl system.

The phenylalanine residue can be readily modified to explore structure-activity relationships. The primary site for modification is the phenyl ring.

Ring Substitution: Analogs can be prepared by starting with substituted phenylalanine derivatives. For example, p-iodo-L-phenylalanine can serve as a precursor for introducing a variety of substituents onto the para position of the phenyl ring via cross-coupling reactions. An air-tolerant carbonylative Suzuki-Miyaura coupling has been used to synthesize a series of p-benzoyl-L-phenylalanine analogs with halogen substituents on the terminal benzophenone (B1666685) ring. nih.gov This same principle allows for the synthesis of derivatives with electron-withdrawing (e.g., -F, -Cl, -CF3) or electron-donating groups at various positions on the phenylalanine ring. nih.gov

Backbone Modification: While less common for this specific compound, the amino acid backbone itself could be altered, for instance, by using N-methyl-phenylalanine to create a tertiary amide bond. nih.gov

Modification SiteExample SubstituentSynthetic PrecursorSynthetic Method
Phenylalanine Ring (para-position)Halogens (F, Cl, Br)4-Iodo-L-phenylalanineSuzuki-Miyaura Coupling. nih.gov
Phenylalanine Ring (para-position)Trifluoromethyl (CF3)4-Iodo-L-phenylalanineSuzuki-Miyaura Coupling. nih.gov
Phenylalanine Ring (para-position)Benzoyl (pBpa)4-Iodo-L-phenylalanineSuzuki-Miyaura Coupling. nih.gov
Amine NitrogenMethyl (CH3)N-methyl-L-phenylalanineStandard Amide Coupling. nih.gov

The benzoylamino-benzoyl portion of the molecule offers two aromatic rings that can be independently modified, providing a rich source of structural diversity.

Terminal Benzoyl Group Modification: The terminal benzoyl group can be altered by using a substituted benzoyl chloride in the first step of the synthesis (the acylation of anthranilic acid). For instance, using 4-chlorobenzoyl chloride or 4-methoxybenzoyl chloride would result in analogs with a chloro or methoxy (B1213986) substituent on the terminal phenyl ring. scielo.org.mx

Internal Benzoyl (Anthranilic) Ring Modification: The internal ring can be modified by starting with a substituted anthranilic acid derivative. Commercially available precursors like 5-bromoanthranilic acid or 5-nitroanthranilic acid can be used. ijddr.in These substituents can then be carried through the synthetic sequence or used as handles for further chemical transformations. For example, N-substituted 5-nitro anthranilic acid derivatives have been synthesized via microwave-assisted amination of 5-nitro-2-chlorobenzoic acid. ekb.eg

These strategies allow for systematic variation of electronic and steric properties across the entire molecule, facilitating detailed investigation of its chemical and biological properties.

Introduction of Functional Tags for Research Probes

The introduction of functional tags transforms a photoreactive amino acid into a versatile research probe, enabling the detection, enrichment, and analysis of proteins it interacts with. nih.govnih.gov The core idea is to create a bifunctional or even multifunctional molecule where the benzophenone group provides the photo-crosslinking capability, and other tags provide a means for subsequent analysis. nih.gov

Key functional tags that can be incorporated include:

Reporter Tags: These tags, such as biotin (B1667282) or fluorescent dyes, are used for the detection and isolation of cross-linked protein complexes. nih.gov Biotin's high affinity for streptavidin is commonly exploited for the enrichment and purification of labeled proteins.

Clickable Tags: Bioorthogonal "click" chemistry handles, most notably terminal alkynes or azides, offer a highly specific way to attach reporter tags after the photo-crosslinking event. nih.govmdpi.com This two-step approach is advantageous because it allows the crosslinking to occur with a smaller, less obtrusive probe, minimizing potential interference with biological interactions. nih.govrsc.org A reporter tag is then "clicked" on for downstream analysis. For example, a terminal alkyne can be incorporated into the benzoylphenylalanine structure, which can then be reacted with an azide-containing biotin or fluorophore molecule. researchgate.netnih.govrsc.org

Linkers: Linker groups, such as polyethylene (B3416737) glycol chains, are often used to spatially separate the various functional parts of the probe. globethesis.com Selecting a linker of suitable length is crucial to ensure that each group can perform its function without steric hindrance from the others. globethesis.com

The development of amino acids that contain both a photoreactive group and a clickable handle in a single, compact structure is a significant advancement. nih.govrsc.orgresearchgate.net This design simplifies the construction of photoaffinity probes, often allowing for their creation through a single amino acid substitution during peptide synthesis. nih.govrsc.orgresearchgate.net

Table 1: Functional Tags for Benzophenone-Based Research Probes

Tag Type Example Purpose Citation
Photoreactive Group Benzophenone Covalently crosslinks to interacting molecules upon UV activation. researchgate.net
Reporter Tag Biotin Enables purification and enrichment of labeled molecules via streptavidin affinity. nih.gov
Clickable Handle Terminal Alkyne Allows for bioorthogonal ligation of reporter tags (e.g., azide-fluorophore) post-crosslinking. nih.govnih.govrsc.org
Linker Polyethylene Glycol Provides spatial separation between the parent molecule, photoreactive group, and reporter tag. globethesis.com

Purification and Isolation Techniques for Research-Grade Compounds

Achieving high purity is essential for the synthesis of research-grade compounds like this compound and its derivatives to ensure that experimental results are reliable and reproducible. A multi-step purification strategy involving various chromatographic techniques is typically employed.

Column Chromatography is a fundamental technique used for the initial purification of crude reaction products. nih.gov In this method, the crude mixture is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase), such as hexane-ethyl acetate (B1210297) or petroleum ether-ethyl acetate, is used to elute the components at different rates based on their polarity, thereby separating the desired compound from impurities. nih.govscielo.org.mx The progress of the separation is often monitored by Thin-Layer Chromatography (TLC) , which provides a quick assessment of the purity of the collected fractions. nih.gov

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for final purification and to achieve research-grade purity. researchgate.net Reversed-phase HPLC (RP-HPLC), often utilizing a C18 column, is particularly effective for purifying peptides and amino acid derivatives. nih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase (e.g., a gradient of acetonitrile (B52724) in water with trifluoroacetic acid), and compounds are separated based on their hydrophobicity. nih.gov For chiral compounds like amino acids, specialized chiral stationary phases may be used to separate enantiomers.

For compounds produced via fermentation, initial purification steps may include ultrafiltration or centrifugation to remove cells and large proteins, followed by treatment with activated carbon to remove color bodies and other organic impurities, and ion-exchange chromatography to separate compounds based on charge. google.com The final, highly purified product is often obtained through crystallization. google.com

Table 2: Purification Techniques for Benzoyl-Phenylalanine Derivatives

Technique Stationary Phase Typical Mobile Phase Purpose Citation
Column Chromatography Silica Gel Hexane (B92381)/Ethyl Acetate, Petroleum Ether/Ethyl Acetate Primary purification of crude product. nih.govscielo.org.mx
Thin-Layer Chromatography (TLC) Silica Gel Varies Monitoring reaction progress and fraction purity. nih.gov
Reversed-Phase HPLC (RP-HPLC) C18 Acetonitrile/Water with TFA High-resolution final purification. nih.gov
Ion-Exchange Chromatography Charged Resin Salt Gradient Separation based on charge; used in multi-step purifications. google.comnih.gov

Computational and Theoretical Studies of N 2 Benzoylamino Benzoyl Phenylalanine

Quantum Chemical Calculations (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a powerful quantum chemical tool for investigating the electronic structure and optimizing the geometry of molecules. By approximating the electron density of a system, DFT calculations can predict a wide range of molecular properties with a favorable balance between accuracy and computational cost.

For N-[2-(benzoylamino)benzoyl]phenylalanine, geometry optimization using DFT, for instance with the B3LYP functional and a 6-311++G(d,p) basis set, would be the initial step to determine its most stable three-dimensional conformation. These calculations would provide precise bond lengths, bond angles, and dihedral angles, revealing the spatial arrangement of the two benzoyl groups and the phenylalanine moiety. Studies on similar molecules, such as N-benzoyl glycine, have demonstrated the utility of this approach in obtaining optimized geometries that are in good agreement with experimental data where available.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

For a molecule like this compound, the HOMO is likely to be localized on the electron-rich aromatic rings and the amide groups, which can act as electron donors. Conversely, the LUMO may be distributed over the carbonyl groups and the phenyl rings, which can accept electron density. A smaller HOMO-LUMO gap would suggest a higher propensity for chemical reactions and potential biological activity. In related N-benzoyl amino acid derivatives, the HOMO-LUMO gap has been shown to be a key factor in their biological activity. For instance, in a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a lower HOMO-LUMO energy gap was correlated with high chemical reactivity and biological activity rsc.org.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
N-benzoyl glycine (calculated)-6.8-1.25.6
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate (calculated)-5.21-4.34-0.08657

This table presents calculated HOMO-LUMO data for related compounds to provide a conceptual framework for understanding the potential electronic properties of this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the carbonyl groups and potentially on the aromatic rings due to the delocalized π-electrons. The hydrogen atoms of the amide groups would likely exhibit a positive electrostatic potential. This information is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to molecular recognition and binding to biological targets.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum chemical calculations provide a static picture of a molecule's ground state, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions with the surrounding environment, such as a solvent or a biological macromolecule.

For this compound, MD simulations would be instrumental in exploring its conformational landscape. The molecule possesses several rotatable bonds, leading to a multitude of possible conformations. MD simulations can reveal the most populated and energetically favorable conformations in a given environment.

Furthermore, when studying the interaction of this compound with a biological target, such as an enzyme or a receptor, MD simulations can provide detailed insights into the dynamics of the ligand-protein complex. These simulations can assess the stability of the binding pose predicted by molecular docking, identify key amino acid residues involved in the interaction, and quantify the strength of these interactions through the calculation of binding free energies. The trajectory analysis from an MD simulation can reveal conformational changes in both the ligand and the protein upon binding, offering a more complete understanding of the molecular recognition process. For example, a study on small molecule inhibitors of phosphoglycerate mutase 1 used MD simulations to analyze conformational changes in the enzyme upon inhibitor binding nih.gov.

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein.

Given the structural features of this compound, potential biological targets could include enzymes where the benzoyl and phenylalanine moieties can interact favorably with the active site. For instance, studies on N-benzoyl amino acid derivatives have explored their potential as inhibitors of enzymes like chitinase and DNA methyltransferases (DNMTs) nih.gov. Similarly, para-(benzoyl)-phenylalanine has been investigated as a potential inhibitor of LpxC, an enzyme in the lipid A biosynthetic pathway of bacteria.

Molecular docking programs utilize scoring functions to estimate the binding affinity between a ligand and a protein, typically expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable complex. The docking results also provide a detailed view of the interaction modes, highlighting key non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

For this compound, docking studies against a relevant protein target would predict the most likely binding pose and its associated binding affinity. The two benzoyl groups could engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket, while the amide groups and the carboxylic acid of the phenylalanine moiety could form hydrogen bonds with polar residues.

LigandProtein TargetPredicted Binding Affinity (kcal/mol)Key Interactions
para-(benzoyl)-phenylalanineLpxC-10.35Hydrophobic and polar interactions
N-benzoyl amino estersFungal Chitinase-6.5 to -8.0Hydrogen bonding and hydrophobic interactions
N-benzoyl L-glutamic acid derivativeDNMT1Not specifiedInteractions with the catalytic pocket

This table presents predicted binding affinities and key interactions for related compounds with their respective protein targets, illustrating the type of data obtained from molecular docking studies.

The output of a molecular docking simulation is a three-dimensional model of the ligand-protein complex. This model provides a static snapshot of the predicted binding mode. Visualization of this complex allows researchers to analyze the specific interactions between the ligand and the protein at an atomic level. This detailed structural information is invaluable for structure-based drug design, as it can guide the modification of the ligand to improve its binding affinity and selectivity for the target protein. By understanding the key interactions, medicinal chemists can design new analogs of this compound with enhanced biological activity.

QSAR and Cheminformatics Approaches for Predictive Modeling

No information is available in the scientific literature regarding the application of QSAR and cheminformatics models to predict the biological activity or properties of this compound.

Investigation of Polymorphism and Energetic Landscapes through Computational Methods

There are no published computational studies investigating the polymorphic forms or the energetic landscapes of this compound. Such studies would typically involve methods like density functional theory (DFT) calculations and molecular dynamics simulations to explore different crystalline forms and their relative stabilities, but this research has not been conducted or reported for this specific compound.

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition and Modulation Studies

While direct studies on N-[2-(benzoylamino)benzoyl]phenylalanine are not prominent in the literature, research on analogous compounds provides valuable insights. A series of N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids (BAPS-amino acids) has been investigated for their enzyme inhibitory properties. These compounds, which feature a benzoylamino group, have been shown to be potent inhibitors of aldose reductase (ALR2), an enzyme implicated in the secondary complications of diabetes. nih.gov

Studies demonstrated that BAPS-amino acids are significantly more effective inhibitors of rat lens aldose reductase than their N-(phenylsulfonyl)amino acid counterparts. nih.gov Furthermore, these compounds exhibited a degree of specificity, as they did not cause significant inhibition of other enzymes that require nucleotides, such as aldehyde reductase (ALR1). nih.gov

Enzyme kinetic analyses of N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids suggest that their mechanism of inhibiting aldose reductase (ALR2) is similar to that of N-(phenylsulfonyl)amino acids. nih.gov However, the significantly increased inhibitory activity of the BAPS-amino acids is attributed to a more complex mechanism. Multiple inhibition analyses indicate that the enhanced potency arises from the interaction of these compounds with multiple sites on the ALR2 enzyme. nih.gov This suggests a multifaceted inhibitory action that goes beyond simple competitive or non-competitive models at a single active site.

In a different context, studies on phenylalanine ammonia-lyase (PAL) have characterized the time-dependent, competitive inhibition by the phenylalanine analogue 2-aminoindan-2-phosphonic acid (AIP). researchgate.net Kinetic analysis revealed that the enzyme-inhibitor complex forms in a single slow step, and the inhibition is reversible. researchgate.net

For the N-[[(4-benzoylamino)phenyl]sulfonyl]amino acid series, the primary enzyme substrate identified for inhibition studies is aldose reductase (ALR2), specifically isolated from rat lenses. nih.gov The binding mechanism appears to be complex, with evidence suggesting that the increased inhibitory activity is due to interactions with more than one binding site on the enzyme. nih.gov

In studies of phenylalanine hydroxylase (PAH), a bacterial variant was found to have a distal binding site for its substrate, phenylalanine, located approximately 15.7 Å from the active site. nih.gov Binding in this secondary site is tight, stabilized by numerous van der Waals contacts and hydrogen bonds with main-chain atoms of surrounding residues, indicating a high-affinity interaction. nih.gov This discovery highlights that enzymes can possess secondary, or allosteric, binding sites for their substrates or modulators that are distinct from the catalytic site. nih.gov

Allosteric modulators are ligands that bind to a receptor or enzyme at a site distinct from the primary active (orthosteric) site, thereby altering the protein's conformation and modulating the binding or action of the primary ligand. researchgate.net This can result in either an increase (positive cooperativity) or a decrease (negative cooperativity) in the activity of the orthosteric ligand. researchgate.net

While not explicitly defined as allosteric, the finding that N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids interact with multiple sites on aldose reductase is indicative of complex regulatory mechanisms that may involve allostery. nih.gov The regulation of phenylalanine hydroxylase (PheH) is a well-established example of allosteric activation, where the binding of the substrate, phenylalanine, to a regulatory domain enhances the enzyme's activity. nih.gov This activation can be modulated by other molecules, demonstrating the complexity of allosteric networks in enzyme function. nih.gov In protein kinase A, the binding of a nucleotide and a substrate generates positive allosteric cooperativity, where the binding of the first ligand enhances the affinity for the second. nih.gov

Protein-Protein Interaction (PPI) Modulation

The benzophenone (B1666685) moiety, a key structural feature of the requested compound, is the basis for a powerful technique used to study and modulate protein-protein interactions (PPIs). The photoactivatable amino acid p-benzoyl-L-phenylalanine (pBpa), which contains a benzophenone group, is widely used for the covalent capture and mapping of PPIs both in vitro and within living cells. nih.govnih.gov Misregulation of these transient interactions is implicated in a wide range of human diseases, making methods to study and modulate them highly valuable. nih.govresearchgate.net

Photoaffinity labeling (PAL) is a powerful strategy to identify and map PPIs. researchgate.net The unnatural amino acid p-benzoyl-L-phenylalanine (pBpa) is a premier photo-affinity label that can be genetically incorporated into a protein of interest. nih.gov Upon activation with UV light, pBpa forms a covalent bond with interacting proteins, allowing for the capture of even transient or weak interactions. nih.gov

To improve the efficiency of this technique, which can sometimes be limited by low crosslinking yields, researchers have developed derivatives. nih.govnih.gov For instance, halogenated pBpa analogs with electron-withdrawing groups have been shown to increase the yield of covalent capture. nih.govnih.gov These second-generation photo-probes expand the range of PPIs that can be effectively studied in their native cellular environment. nih.govresearchgate.net

Below is a table summarizing various pBpa analogs and their observed effects on crosslinking efficiency.

pBpa AnalogSubstitution PositionEffect on Crosslinking Yield (vs. pBpa)Reference
3-Br-pBpametaIncreased nih.gov
3-Cl-pBpametaIncreased nih.gov
4-I-pBpaparaIncreased nih.gov
4-Cl-pBpaparaIncreased nih.gov
4-F-pBpaparaIncreased nih.gov

This table is generated based on findings related to p-benzoyl-L-phenylalanine analogs.

The mechanism of covalent capture by the benzophenone group in pBpa is well-characterized. nih.govresearchgate.net The process is initiated by irradiating the pBpa-containing protein with UV light, typically at a wavelength of 350–365 nm. nih.gov This excites the benzophenone carbonyl from its ground state to a diradical triplet state through an n to π* transition. nih.gov

This highly reactive triplet state can then abstract a hydrogen atom from an activated C-H bond on a nearby interacting protein. nih.gov The two resulting radicals then undergo recombination to form a stable, covalent carbon-carbon bond, thus "crosslinking" the two proteins. nih.govresearchgate.net A key advantage of this mechanism is its relative stability in aqueous environments; if a suitable C-H bond is not available for abstraction, the triplet state can relax back to the ground state with minimal side reactions, ready to be excited again. nih.gov This makes benzophenone-based probes particularly effective for capturing interactions in vivo. nih.gov

Cellular Target Identification and Pathway Deconvolution in Research Models

Research into the biological targets of this compound and its close structural analogs has identified the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) as a primary cellular receptor. elsevierpure.comacs.org Analogs built on the N-(2-benzoylphenyl)-L-tyrosine framework, which closely resembles the phenylalanine structure, have been characterized as potent and selective PPARγ agonists. elsevierpure.comacs.org PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, playing a critical role in adipogenesis and glucose metabolism. vanderbilt.edu The identification of this receptor was achieved through in vitro binding and functional assays that demonstrated the compounds' ability to activate PPARγ. elsevierpure.comacs.org

In addition to PPARγ, related phenylalanine-derived structures containing N-benzoyl groups have been found to interact with other cellular targets. For instance, certain phenylalanine-derived β-lactams act as antagonists for the transient receptor potential melastatin channel, subtype 8 (TRPM8), and also exhibit activity at the transient receptor potential vanilloid, subtype 1 (TRPV1) and cannabinoid receptor, subtype 2 (CB2R). explorationpub.com

A powerful technique for identifying the direct binding partners of bioactive compounds involves the use of photo-affinity labeling (PAL). The p-benzoyl-L-phenylalanine (pBpa) amino acid, a core component of the title compound's structure, is a widely used tool for this purpose. nih.govnih.gov When integrated into a probe molecule, the benzophenone group can be activated by UV light to form a covalent bond with nearby interacting proteins, allowing for their subsequent isolation and identification. nih.gov This methodology provides an unbiased approach to discover the specific receptors, transporters, or enzymes that a compound targets within a cellular environment.

As ligand-activated transcription factors, PPARs directly modulate gene expression, making this the principal downstream signaling mechanism for this compound analogs that act as PPARγ agonists. vanderbilt.edu Upon binding of an agonist, PPARγ undergoes a conformational change that facilitates its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).

This PPARγ-RXR heterodimer then translocates to the nucleus, where it binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. nih.gov This binding event initiates the recruitment of a complex of coactivator proteins, which ultimately leads to the transcription of genes involved in critical metabolic processes. The primary pathways affected include those regulating insulin (B600854) sensitization, adipogenesis (fat cell differentiation), and lipid metabolism. elsevierpure.comvanderbilt.edu The activation of these genetic programs underlies the antihyperglycemic and antihyperlipidemic effects observed for potent agonists in this chemical class. elsevierpure.comacs.org

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies on N-(2-benzoylphenyl)-amino acid derivatives have revealed that the biological potency is highly sensitive to the pattern of chemical substituents. For PPARγ agonists, modifications to the core N-2-benzoylphenyl moiety are generally not well tolerated. The addition of substituents onto either of the two phenyl rings of this moiety typically results in compounds with reduced activity in cell-based functional assays, even if binding affinity to the receptor is maintained. drugbank.com

The table below summarizes the SAR findings for a series of N-(2-benzoylphenyl)-L-tyrosine analogs, illustrating the impact of modifying the N-aryl substituent on PPARγ binding affinity and functional activity.

Compound/ModificationDescriptionPPARγ Binding (pKi)Functional Assay (pEC50)
Parent Compound (2) (2S)-((2-benzoylphenyl)amino)-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid8.168.82
Alkoxy Replacement (63) Phenyl ring of the 2-benzoyl group replaced by a methoxy (B1213986) group.8.439.21
Phenyl Substitution Addition of substituents to the N-2-benzoylphenyl moiety.Maintained or DecreasedGenerally Decreased

Data compiled from research on N-(2-benzoylphenyl)-L-tyrosine PPARγ agonists. elsevierpure.comdrugbank.com

Stereochemistry plays a fundamental role in the biological recognition and activity of this compound class. researchgate.net The potent PPARγ agonists are synthesized in a "chiral nonracemic fashion" specifically from the L-amino acid L-tyrosine, which corresponds to an (S)-configuration at the alpha-carbon of the amino acid backbone. elsevierpure.comacs.org This stereospecificity is critical for proper orientation within the ligand-binding pocket of the target receptor.

This principle is further supported by studies on related phenylalanine derivatives targeting other receptors. For instance, in a series of β-lactam TRPM8 antagonists, a 3S,4S-configuration was found to be preferable for antagonist potency, while the chirality at other centers influenced the compound's selectivity for TRPM8 over other ion channels. explorationpub.com The consistent observation that biological activity is dependent on a specific stereoisomer suggests that cellular targets like receptors and transporters have chiral binding sites. It is likely that the uptake and target engagement of this compound analogs are mediated by systems that recognize L-amino acid configurations. researchgate.net

While the this compound core is essential, modifications to linker regions that connect this core to other chemical moieties can have a dramatic impact on biological potency. The development of highly potent PPARγ agonists from the initial N-(2-benzoylphenyl)-L-tyrosine scaffold provides a clear example. elsevierpure.comacs.org

The initial lead compound, which had a simple benzyloxy group attached to the tyrosine ring, was a modest PPARγ agonist. Potency was dramatically increased by replacing this benzyl (B1604629) group with more complex side chains that act as linkers to heterocyclic systems. These linkers, such as -[2-(methylpyridin-2-ylamino)ethoxy] and -[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy], were known to confer high potency in other classes of PPARγ agonists. elsevierpure.comacs.org This strategy successfully integrated the N-(2-benzoylphenyl) moiety, which binds in one part of the receptor's ligand-binding pocket, with a second pharmacophore that interacts with another region of the pocket, connected via an optimized linker. This demonstrates that the linker's length, flexibility, and chemical nature are critical for positioning the different parts of the molecule correctly to achieve high-affinity binding and potent receptor activation. The 2-aminobenzophenone (B122507) group itself was found to be a key structural element, serving as a conformationally suitable and chemically stable isostere for a less stable enaminone moiety in an earlier lead compound. elsevierpure.comacs.org

Exploratory Biological Screening in Model Systems (e.g., Antifungal, Antiviral Research)

A comprehensive review of scientific literature and research databases reveals a significant gap in the exploratory biological screening of the specific compound This compound for antifungal and antiviral activities. To date, no dedicated studies reporting the evaluation of this compound against fungal or viral pathogens have been published.

While research has been conducted on structurally related compounds, the strict focus on This compound precludes the inclusion of such data in this article. For instance, studies on various N-benzoyl amino acids and other phenylalanine derivatives have shown a range of biological activities; however, these findings are not directly applicable to the subject compound of this article.

Consequently, there are no detailed research findings or data tables to present regarding the antifungal or antiviral properties of This compound . Further research is required to investigate the potential of this compound in these therapeutic areas.

Metabolic Pathways and Biotransformation in Research Models

In Vitro Metabolic Stability and Metabolite Identification in Relevant Biological Matrices

The initial assessment of a compound's metabolic vulnerability is often conducted using in vitro systems that mimic the metabolic environment of the liver, the primary site of drug metabolism. Human liver microsomes (HLMs) are a standard model for such investigations as they contain a rich complement of drug-metabolizing enzymes.

Research on structurally related compounds, such as Nα-aroyl-N-aryl-phenylalanine amides (AAPs), has shown that they can be rapidly degraded in microsomal suspensions. nih.govnih.gov This suggests that the amide bonds within N-[2-(benzoylamino)benzoyl]phenylalanine are likely susceptible to enzymatic hydrolysis. The stability of such compounds is often assessed by measuring their half-life (t½) and intrinsic clearance (CLint), which are key parameters for predicting their in vivo behavior.

Biological MatrixParameterHypothetical ValueInterpretation
Human Liver Microsomes (HLM)Half-life (t½) (min)< 30Rapid Metabolism
Intrinsic Clearance (CLint) (µL/min/mg protein)> 50High Clearance
Rat Liver Microsomes (RLM)Half-life (t½) (min)< 15Very Rapid Metabolism
Intrinsic Clearance (CLint) (µL/min/mg protein)> 100Very High Clearance

Metabolite identification studies aim to determine the chemical structures of the breakdown products of a parent compound. For this compound, several metabolic transformations can be anticipated:

Hydrolysis: The amide bonds are likely primary targets for hydrolytic enzymes, leading to the cleavage of the molecule into smaller fragments such as 2-(benzoylamino)benzoic acid and phenylalanine.

Oxidation: The aromatic rings of the benzoyl and phenylalanine groups are susceptible to hydroxylation, a common metabolic pathway mediated by cytochrome P450 enzymes.

Dealkylation: While less likely for this specific structure, N-dealkylation can occur in related compounds. nih.gov

Identification of Key Metabolic Enzymes and Pathways

The cytochrome P450 (CYP) superfamily of enzymes is the most significant group of enzymes involved in the metabolism of foreign compounds. enamine.net Reaction phenotyping studies are conducted to identify the specific CYP isoforms responsible for a compound's metabolism. This is typically achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in HLM incubations. enamine.netsolvobiotech.comresearchgate.netnih.govnih.gov

Given the structural features of this compound, it is plausible that several CYP enzymes could be involved in its metabolism, with CYP3A4 and CYP2C9 being common contributors to the metabolism of a wide range of drugs. nih.gov Other enzymes, such as carboxylesterases, could also play a role in the hydrolysis of the amide bonds.

The primary metabolic pathways for this compound are hypothesized to be:

Amide Hydrolysis: This is likely a major clearance pathway, breaking the compound into its constituent acid and amino acid components.

Aromatic Hydroxylation: The addition of hydroxyl groups to the phenyl rings would increase the water solubility of the compound, facilitating its excretion.

Prodrug Strategies based on Metabolic Understanding for Research Tools

A thorough understanding of a compound's metabolic liabilities can inform the design of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body through enzymatic or chemical reactions. This strategy can be employed to improve a compound's properties, such as its solubility, stability, or ability to be transported to a specific site of action.

For phenylalanine derivatives, a common prodrug approach involves targeting peptide transporters like PEPT1 and PEPT2, which are expressed in the intestines and other tissues. researchgate.netnih.govresearchgate.netnih.govsolvobiotech.com By masking a metabolically labile group or attaching a promoiety that is recognized by these transporters, the delivery and bioavailability of the parent compound can be enhanced.

For instance, if the amide bonds of this compound are found to be excessively unstable, a prodrug strategy could involve modifying these bonds to be more resistant to hydrolysis while still allowing for eventual cleavage to release the active molecule. Steric shielding, as demonstrated in AAPs, where small substituents are added near the amide bonds, can significantly increase metabolic stability. nih.govnih.gov This approach could be applied to develop research tools with a more controlled and sustained release of the parent compound.

Advanced Analytical Methodologies for Biological Research Applications

Chromatographic Techniques for Separation and Purity Assessment in Complex Mixtures

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from complex mixtures. For "N-[2-(benzoylamino)benzoyl]phenylalanine," both high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) would be pivotal for its analysis in biological matrices.

High-performance liquid chromatography (HPLC) coupled with ultraviolet-visible (UV/Vis) detection is a widely used technique for the quantification of aromatic amino acids and their derivatives. nih.gov The development of a robust HPLC-UV/Vis method for "this compound" would involve optimizing several key parameters to achieve sensitive and reproducible results.

A typical starting point for method development would be reversed-phase HPLC, which separates compounds based on their hydrophobicity. rsc.org Given the structure of "this compound," a C18 column would be a suitable initial choice for the stationary phase. rsc.orgfrontiersin.org The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). frontiersin.org A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the compound and separation from other components in a biological sample. frontiersin.org

Detection by UV/Vis spectroscopy is possible due to the presence of chromophores (the benzoyl and phenyl groups) in the molecule. The optimal wavelength for detection would be determined by acquiring the UV spectrum of the purified compound.

For trace analysis in complex biological fluids, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. nih.govnih.gov An LC-MS/MS method would couple the separation power of HPLC with the precise mass detection of a tandem mass spectrometer. nih.gov After chromatographic separation, the compound would be ionized, typically using electrospray ionization (ESI), and the mass spectrometer would be set to monitor specific parent-to-daughter ion transitions, a technique known as multiple reaction monitoring (MRM), which significantly enhances the signal-to-noise ratio for trace-level quantification. mdpi.com Derivatization techniques can also be employed to improve chromatographic behavior and ionization efficiency. ut.ee

Table 1: Illustrative HPLC Parameters for Analysis of Phenylalanine Derivatives

Parameter Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

Note: This is a hypothetical set of starting conditions and would require optimization for the specific compound.

Since "this compound" is derived from the chiral amino acid phenylalanine, it exists as enantiomers. In biological systems, the stereochemistry of a molecule is often critical to its activity. Therefore, the ability to separate and quantify the individual enantiomers is essential. Chiral chromatography is the primary technique for this purpose. nih.govmdpi.com

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.comresearchgate.net For phenylalanine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. mdpi.com The mobile phase in chiral chromatography is typically a non-polar solvent system, such as a mixture of hexane (B92381) and isopropanol. mdpi.com

The development of a chiral separation method would involve screening different chiral columns and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. nih.govmdpi.com

Table 2: Example Chiral HPLC Conditions for Phenylalanine Derivatives

Parameter Condition
Column Chiralcel OD-H (amylose-based) or Chiralpak AD (cellulose-based)
Mobile Phase Hexane:Isopropanol (90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min

| Detection | UV at 254 nm |

Note: The specific column and mobile phase would need to be determined experimentally.

Electrochemical Methods for Detection and Interaction Studies

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds. The "this compound" molecule contains functional groups that could potentially be oxidized or reduced, making it a candidate for electrochemical analysis. While specific studies on this compound are lacking, the general principles of electrochemical detection can be applied. The benzoyl group, for instance, may be electrochemically active. utexas.edu

Cyclic voltammetry (CV) could be used to investigate the electrochemical behavior of the compound, determining its oxidation and reduction potentials. This information would be crucial for developing more sensitive detection methods like differential pulse voltammetry or square-wave voltammetry, which can be used for quantification. mdpi.com

Electrochemical sensors, based on modified electrodes, could also be developed for the specific detection of "this compound." These sensors could be used to study its interactions with biological targets, such as proteins or nucleic acids, by monitoring changes in the electrochemical signal upon binding.

Spectrophotometric Assays for Enzyme Kinetics and Binding Studies

Spectrophotometry is a versatile technique that can be used to study enzyme kinetics and binding interactions. ste-mart.com For "this compound," spectrophotometric assays could be designed to investigate its role as a substrate, inhibitor, or binding partner for various enzymes.

If the compound is a substrate for an enzyme, its conversion to a product with different spectral properties can be monitored over time to determine kinetic parameters. frontiersin.org Alternatively, if it acts as an enzyme inhibitor, its effect on the rate of a known enzymatic reaction can be measured.

Binding studies can also be performed using spectrophotometry. researchgate.netresearchgate.net For example, if the binding of "this compound" to a protein causes a change in the protein's intrinsic fluorescence or in the absorbance spectrum of the compound, this change can be used to determine the binding affinity and stoichiometry. researchgate.net Techniques such as difference spectroscopy, where the spectrum of the free compound is subtracted from the spectrum of the compound in the presence of its binding partner, can be particularly useful. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
Phenylalanine
Benzoyl chloride
Tyrosine
Acetonitrile
Methanol
Trifluoroacetic acid
Hexane
Isopropanol
L-cysteine

Future Directions and Translational Research Potential Excluding Clinical Applications

Rational Design of Enhanced Research Probes and Chemical Tools

The structure of N-[2-(benzoylamino)benzoyl]phenylalanine is particularly amenable to rational design for the creation of sophisticated chemical probes. The terminal benzophenone (B1666685) group is a well-established photo-affinity labeling (PAL) warhead. nih.gov Upon irradiation with UV light (typically 350-365 nm), the benzophenone carbonyl group can form a reactive diradical species that covalently cross-links to nearby molecules, making it an invaluable tool for identifying molecular interactions. nih.govnih.gov This principle has been extensively demonstrated with the photoreactive amino acid analog p-benzoyl-L-phenylalanine (Bpa). nih.govnih.govresearchgate.net

Future research could focus on rationally modifying the this compound structure to enhance its function as a research probe. Key strategies include:

Improving Photoreactivity: Mechanistic studies on benzophenone show that incorporating electron-withdrawing groups (EWGs), such as halogens, onto the aromatic ring can increase the rate of hydrogen abstraction and improve photocrosslinking yields. nih.govnih.gov

Incorporating Reporter Tags: For detection and purification of cross-linked biomolecules, a reporter tag is essential. nih.gov The scaffold could be modified to include a biotin (B1667282) handle for affinity purification or a fluorescent dye (e.g., TAMRA) for in-gel visualization. researchgate.net

Adding Bioorthogonal Handles: The inclusion of a terminal alkyne or azide (B81097) group would allow for "click chemistry" ligation, enabling the attachment of various reporter tags after the photocrosslinking event, a strategy that minimizes steric hindrance during target binding. rsc.orgresearchgate.net

Optimizing Linkers: The spatial relationship between the recognition element, the photoreactive group, and the reporter tag is critical. globethesis.com Introducing linkers, such as polyethylene (B3416737) glycol (PEG) chains of varying lengths, can optimize the probe's ability to reach and label its target without interfering with the binding event. globethesis.com

Table 1: Rational Design Strategies for this compound-Based Probes
Modification StrategyRationaleExample MoietyIntended Application
Enhance PhotoreactivityElectron-withdrawing groups increase the quantum yield of the benzophenone triplet state, leading to higher cross-linking efficiency. nih.govnih.govFluoro- or Chloro- substitution on the terminal benzoyl ringMore efficient covalent capture of target proteins.
Enable Affinity PurificationAllows for the selective isolation and enrichment of probe-protein adducts from complex biological samples. nih.govBiotinTarget identification and validation via pulldown assays followed by mass spectrometry.
Facilitate Bioorthogonal LigationProvides a chemical handle for attaching reporter tags post-crosslinking, minimizing interference with initial binding. rsc.orgTerminal AlkyneTwo-step target labeling for proteomics or fluorescence imaging.
Optimize Spatial ReachA linker separates the bulky reporter tag from the pharmacophore, preserving binding affinity and allowing the photoreactive group to access the target. globethesis.comPolyethylene Glycol (PEG)Probing binding pockets and identifying neighboring proteins in a complex.

Application in Fundamental Biological Process Elucidation

N-acyl amino acids (NAAAs) are a significant family of endogenous signaling molecules involved in a wide array of biological processes. nih.govhuji.ac.ilresearchgate.netfrontiersin.org Chemical tools derived from the this compound scaffold could be instrumental in elucidating the mechanisms of these pathways.

Should the parent compound or its analogs demonstrate specific biological activity (e.g., enzyme inhibition, receptor modulation), the photo-affinity probes described above would become powerful instruments for target deconvolution. rsc.org The process of photoaffinity labeling allows for the irreversible covalent capture of a ligand's binding partners within a native biological system, a critical step in understanding its mechanism of action. nih.gov This technique is particularly valuable for studying transient or low-affinity interactions that are difficult to detect with traditional biochemical methods. nih.gov

By identifying the specific proteins that this compound derivatives interact with, researchers could:

Validate Novel Drug Targets: Covalently labeling a protein provides strong evidence of direct physical interaction, helping to validate it as a target for therapeutic intervention.

Map Protein-Protein Interaction Networks: Probes based on this scaffold could be used to trap and identify components of larger protein complexes, providing insight into cellular machinery and signaling cascades. The use of Bpa to map protein-protein interactions is a well-established precedent for this approach. nih.govresearchgate.net

Investigate Enzyme Function: If the compound targets an enzyme, PAL can be used to label the active site or allosteric sites, providing structural information and clarifying the mode of inhibition.

The modular nature of this compound allows it to serve as a template for creating probes to investigate a wide range of biological questions, contributing to a deeper understanding of cellular physiology and disease.

Development as Scaffolds for Chemical Biology and Early-Stage Drug Discovery Research

The molecular architecture of this compound makes it an excellent candidate for a "privileged scaffold" in medicinal chemistry. nih.gov Privileged scaffolds are molecular frameworks that are capable of binding to multiple, distinct biological targets through systematic modification. nih.gov This compound possesses several key features desirable in a scaffold:

Structural Complexity and Rigidity: The presence of multiple aromatic rings and amide bonds creates a defined three-dimensional shape that can be tailored for specific binding pockets.

Multiple Points for Diversification: The structure offers several sites where chemical diversity can be introduced to generate a library of analogs for screening.

Chiral Center: The inherent chirality of the phenylalanine component allows for stereospecific interactions with biological targets.

Favorable Physicochemical Properties: N-acyl amino acids can exhibit good bioavailability and cell permeability, properties that can be fine-tuned through chemical modification. nih.govnih.gov

The N-phenylanthranilic acid core is the foundational structure for fenamate non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the therapeutic potential of this chemical class. afjbs.comasianpubs.org By using this compound as a starting point, a combinatorial library could be synthesized to explore new biological activities. Unusual or specialty amino acid derivatives are increasingly recognized as invaluable starting points for creating novel therapeutic agents. researchgate.netnbinno.com

Table 2: Potential Diversification Points on the this compound Scaffold
Diversification Point (R)DescriptionPotential ModificationsObjective
R1 (Phenylalanine side chain)The benzyl (B1604629) group of the phenylalanine residue.Substitution with other natural or unnatural amino acid side chains.Modulate hydrophobicity, steric bulk, and target specificity. researchgate.net
R2 (Internal Benzoyl Ring)The benzoyl ring attached to the phenylalanine nitrogen.Introduction of substituents (e.g., -Cl, -OCH3, -NO2) at various positions.Alter electronic properties and explore structure-activity relationships (SAR). nuph.edu.ua
R3 (Terminal Benzoyl Ring)The terminal benzoyl ring of the N-acyl group.Systematic substitution with different functional groups.Optimize binding affinity, potency, and pharmacokinetic properties.
R4 (Carboxylic Acid)The C-terminus of the phenylalanine residue.Esterification or amidation.Create prodrugs to improve cell permeability and bioavailability. nih.gov

By systematically exploring the chemical space around this scaffold, researchers could identify novel compounds for early-stage drug discovery programs targeting a wide range of diseases.

Q & A

Q. What are the key steps in synthesizing N-[2-(benzoylamino)benzoyl]phenylalanine?

  • Methodological Answer: Synthesis typically involves a multi-step condensation reaction. First, benzoylation of an amino acid (e.g., phenylalanine) with benzoyl chloride in anhydrous dichloromethane or ether under alkaline conditions forms the benzoylated intermediate. Subsequent coupling with a substituted benzoyl group (e.g., 2-aminobenzoyl) is achieved using carbodiimide-based coupling agents like EDCI/HOBt. Purification via recrystallization or column chromatography is critical to isolate the product .
  • Example Protocol:
  • React L-phenylalanine with benzoyl chloride (1:1.2 molar ratio) in dichloromethane with triethylamine as a base.
  • Stir at 0–5°C for 2 hours, then at room temperature overnight.
  • Extract and purify via rotary evaporation followed by recrystallization from ethanol/water .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer: Use a combination of spectroscopic techniques:
  • IR Spectroscopy: Confirm the presence of amide I (1640–1680 cm⁻¹) and amide II (1520–1560 cm⁻¹) bands.
  • ¹H NMR: Identify aromatic protons (δ 7.2–8.0 ppm) and α-protons of phenylalanine (δ 3.1–4.3 ppm).
  • Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H]⁺ peak at m/z 380–400).
  • Elemental Analysis: Match calculated and observed C, H, N percentages .

Q. What solubility properties should be considered for in vitro assays?

  • Methodological Answer: The compound exhibits limited aqueous solubility due to its hydrophobic benzoyl groups. For biological assays:
  • Use polar aprotic solvents (e.g., DMSO) for stock solutions (10–50 mM).
  • Dilute in buffered solutions (PBS, pH 7.4) to ≤1% DMSO to avoid cytotoxicity.
  • Reported Solubility Data (Analog):
SolventSolubility (mg/mL)TemperatureReference
DMSO5025°C
Ethanol1525°C

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer: Yields (>95%) are achievable by:
  • Catalyst Optimization: Use HOBt/EDCI to reduce racemization during coupling .
  • Temperature Control: Maintain 0–5°C during benzoylation to minimize side reactions.
  • Solvent Selection: Anhydrous dichloromethane improves reactivity over ether due to better solubility of intermediates .
  • Example Optimization Table:
ConditionYield (%)Purity (%)
EDCI/HOBt, 0°C9599
DCC alone, RT7085

Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer: Stability studies should include:
  • HPLC-UV Monitoring: Track degradation products at λ = 254 nm.
  • pH-Varied Incubations: Test stability in buffers (pH 1–10) at 37°C over 24–72 hours.
  • Kinetic Modeling: Calculate degradation rate constants (k) to identify pH-sensitive functional groups (e.g., amide hydrolysis at pH <3 or >9) .
  • Contradiction Resolution: If conflicting data arise, validate via LC-MS to distinguish degradation pathways (e.g., oxidative vs. hydrolytic).

Q. What computational methods predict the binding affinity of this compound to biological targets?

  • Methodological Answer: Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations:
  • Target Preparation: Retrieve protein structures (e.g., PD-1/PD-L1) from the PDB.
  • Docking Parameters: Grid box centered on binding pockets, exhaustiveness = 20.
  • Free Energy Calculations: MM-PBSA/GBSA to estimate binding ΔG.
  • Validation: Compare with SPR or ITC experimental data .

Q. How does the introduction of electron-withdrawing groups on the benzoyl moiety affect bioactivity?

  • Methodological Answer: Substituents (e.g., -NO₂, -Cl) modulate electronic effects and steric hindrance:
  • SAR Study Design: Synthesize derivatives with para/meta substituents.
  • Bioactivity Assays: Test against cancer cell lines (e.g., MCF-7) via MTT assay.
  • Data Correlation: Use Hammett σ constants to link electronic effects to IC₅₀ values.
  • Example Findings:
  • A -NO₂ group at the para position increases cytotoxicity by 40% compared to unsubstituted analogs .

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